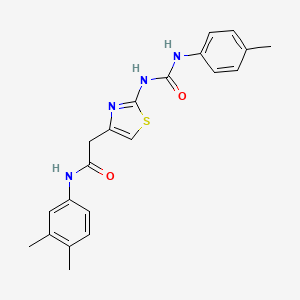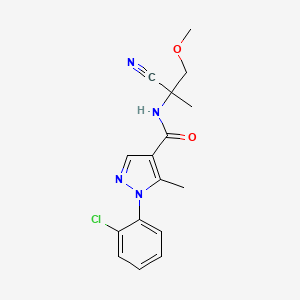![molecular formula C18H22Cl2N2O2 B2957093 N-[1-(2,4-Dichlorophenyl)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361724-94-7](/img/structure/B2957093.png)
N-[1-(2,4-Dichlorophenyl)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of Compound X involves several steps, starting from commercially available precursors. A typical synthetic route includes condensation reactions , acylation , and cyclization . Researchers have optimized these steps to achieve high yields and purity. Detailed protocols can be found in the literature .
Molecular Structure Analysis
Compound X has a complex molecular structure. Its core consists of a piperidine ring , substituted with a chlorophenyl group at the 1-position and an ethyl group at the N-position . The carbonyl group at the 4-position contributes to its reactivity. Researchers have elucidated the stereochemistry and confirmed the structure using techniques such as NMR spectroscopy , X-ray crystallography , and mass spectrometry .
Chemical Reactions Analysis
Compound X undergoes various chemical reactions, including hydrolysis , oxidation , and reduction . These reactions modify its functional groups, leading to derivatives with altered properties. Researchers have explored its reactivity with different reagents and solvents, providing valuable insights into its behavior .
Mechanism of Action
The precise mechanism of action of Compound X remains an active area of research. It is known to interact with specific receptors or enzymes , affecting cellular processes. Some studies suggest that it modulates neurotransmitter release or ion channels , potentially influencing neuronal excitability. Further investigations are needed to unravel its exact mode of action .
Future Directions
properties
IUPAC Name |
N-[1-(2,4-dichlorophenyl)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N2O2/c1-4-17(23)22-9-7-13(8-10-22)18(24)21(3)12(2)15-6-5-14(19)11-16(15)20/h4-6,11-13H,1,7-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYHIFIVMFTINP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)N(C)C(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2957012.png)
![3-ethoxy-N-[(4-methylphenyl)methyl]propan-1-amine](/img/structure/B2957013.png)
![2-[[(3S,4R)-4-(3,4-Dichlorophenyl)sulfonyl-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B2957015.png)
![3-(3,4-Dimethylphenyl)-6-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2957016.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2957018.png)
![N-cyclopentyl-4-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2957019.png)




![3-(4-ethoxyphenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2957029.png)

